molecular formula C27H23N3OS2 B11592977 13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11592977
M. Wt: 469.6 g/mol
InChI Key: FQBWQRZICBFDTP-UHFFFAOYSA-N
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Description

The compound 13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic molecule characterized by its unique tetracyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene typically involves multi-step organic reactions. One common approach is the nickel-catalyzed tandem reaction involving cyclic esterification and C–S bond formation . This method starts with 3-(2-hydroxy-phenyl)-acrylic acids and 2-halide-benzenethiols, leading to the formation of the desired tetracyclic structure under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the structure can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms, leading to the formation of amines.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tetracyclic structure provides a platform for exploring new synthetic methodologies.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. Its sulfur and nitrogen atoms can form hydrogen bonds and other interactions with proteins and nucleic acids.

Medicine

The compound’s potential medicinal properties are being investigated, particularly its ability to interact with biological targets. Its unique structure may offer new avenues for drug development.

Industry

In the industrial sector, the compound’s stability and reactivity make it a candidate for use in materials science and catalysis. Its ability to undergo various chemical transformations can be harnessed in the production of fine chemicals.

Mechanism of Action

The mechanism by which 13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the structure can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene lies in its specific combination of functional groups and tetracyclic structure. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H23N3OS2

Molecular Weight

469.6 g/mol

IUPAC Name

13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C27H23N3OS2/c1-27(2)13-19-20(14-31-27)22(18-11-7-4-8-12-18)30-25-21(19)23-24(33-25)26(29-16-28-23)32-15-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3

InChI Key

FQBWQRZICBFDTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)SCC5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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